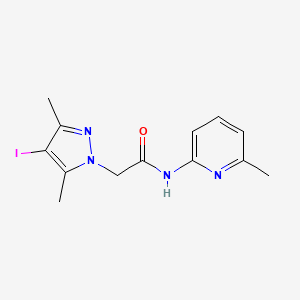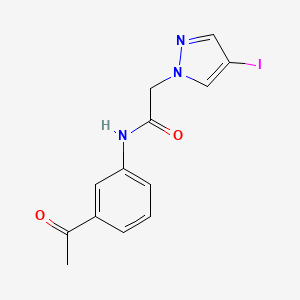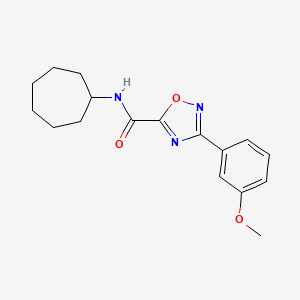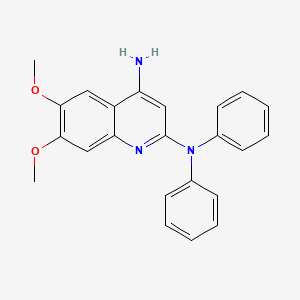
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(6-METHYL-2-PYRIDINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an iodine atom, two methyl groups attached to the pyrazole ring, and a pyridine ring connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(6-METHYL-2-PYRIDINYL)ACETAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-iodo-3,5-dimethyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with 4-iodo-3,5-dimethyl-2,4-pentanedione under reflux conditions.
Acetamide Formation: The acetamide linkage is formed by reacting the pyrazole derivative with 6-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(6-METHYL-2-PYRIDINYL)ACETAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The methyl groups attached to the pyrazole ring can be oxidized to form corresponding carboxylic acids or aldehydes. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide; reactions are usually performed in aqueous or organic solvents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, borane; reactions are conducted in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution: Formation of azido, cyano, or organometallic derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Scientific Research Applications
2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(6-METHYL-2-PYRIDINYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as a biochemical probe. The compound’s ability to interact with specific biological targets makes it useful in studying enzyme functions and cellular processes.
Medicine: Explored for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry: Utilized in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(6-METHYL-2-PYRIDINYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(6-METHYL-2-PYRIDINYL)ACETAMIDE: Similar structure with a bromine atom instead of iodine.
2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(6-METHYL-2-PYRIDINYL)ACETAMIDE: Similar structure with a chlorine atom instead of iodine.
2-(4-FLUORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(6-METHYL-2-PYRIDINYL)ACETAMIDE: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(6-METHYL-2-PYRIDINYL)ACETAMIDE lies in the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H15IN4O |
|---|---|
Molecular Weight |
370.19 g/mol |
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C13H15IN4O/c1-8-5-4-6-11(15-8)16-12(19)7-18-10(3)13(14)9(2)17-18/h4-6H,7H2,1-3H3,(H,15,16,19) |
InChI Key |
VJAZMFKYZXUNGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C(=C(C(=N2)C)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-5-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol](/img/structure/B11071632.png)
![ethyl 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carboxylate](/img/structure/B11071648.png)
![N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B11071655.png)
![9-(4-bromobenzyl)-2-methyl-3a,4,8,8a-tetrahydro-4,8-epiminocyclohepta[c]pyrrole-1,3,5(2H)-trione](/img/structure/B11071666.png)

![3-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B11071671.png)
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B11071677.png)

![3-[5-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole](/img/structure/B11071688.png)
![1-[3-(4-fluorophenyl)-3,3a,6,7-tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridin-2(5H)-yl]ethanone](/img/structure/B11071693.png)

![(3E)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11071703.png)

![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11071728.png)
